molecular formula C6H5N3OS B1284496 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 27049-71-4

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1284496
CAS No.: 27049-71-4
M. Wt: 167.19 g/mol
InChI Key: XNRKGPFTYJTUJZ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring

Scientific Research Applications

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary widely depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Thiophene-based compounds continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of novel thiophene derivatives, their biological activities, and their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

    5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom in the ring.

    2-(Thiophen-2-yl)-1,3,4-oxadiazole: Differently substituted oxadiazole ring.

    Thiophene derivatives: Various compounds with the thiophene ring but different functional groups.

Uniqueness

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-2-1-3-11-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKGPFTYJTUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587966
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27049-71-4
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine

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